molecular formula C10H7NO2 B113261 2-Hydroxyquinoline-3-carbaldehyde CAS No. 91301-03-0

2-Hydroxyquinoline-3-carbaldehyde

Cat. No.: B113261
CAS No.: 91301-03-0
M. Wt: 173.17 g/mol
InChI Key: VWHKEYXRRNSJTN-UHFFFAOYSA-N
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Description

2-Hydroxyquinoline-3-carbaldehyde is an organic compound with the molecular formula C10H7NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that 2-hydroxyquinoline-3-carbaldehyde and its derivatives exhibit notable antimicrobial properties. For instance, the synthesis of Schiff base metal complexes using this compound has led to enhanced antibacterial activity against strains such as Mycobacterium tuberculosis. A study demonstrated that hydrazone derivatives formed from this compound showed promising results in inhibiting bacterial growth, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics like ciprofloxacin .

Cytotoxicity Studies
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. A study reported the synthesis of Cu(II) complexes with this compound, which exhibited cytotoxicity against human melanoma and pancreatic cancer cells. Notably, one complex demonstrated an IC50 value approximately 46 times lower than that of cisplatin against BxPC3 cells, indicating its potential as a chemotherapeutic agent .

Coordination Chemistry

Metal Complex Formation
this compound serves as a ligand in coordination chemistry, forming stable complexes with transition metals such as Cu(II), Zn(II), and Ni(II). These complexes have been characterized using various techniques including UV-vis spectroscopy and NMR. The resulting metal complexes often display enhanced biological activities compared to their parent ligands, making them candidates for further pharmaceutical development .

Metal Complex Biological Activity IC50 (µM)
Cu(II) Complex 1Anticancer0.05
Cu(II) Complex 2Antimicrobial0.1
Zn(II) ComplexAntitubercular0.15

Synthesis of Heterocycles

Building Block for Synthesis
The compound is utilized as a building block in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in diverse chemical reactions, leading to the formation of complex structures that are valuable in drug discovery and material science. For example, it can be used in the Vilsmeyer-Haack reaction to produce other significant heterocycles, expanding its utility beyond simple applications .

Case Study 1: Antimicrobial Activity

A series of hydrazone derivatives synthesized from this compound were tested against Mycobacterium tuberculosis. The study found that these derivatives exhibited strong antibacterial properties with MIC values significantly lower than conventional treatments.

Case Study 2: Cytotoxicity Against Cancer Cells

Research involving Cu(II) complexes derived from this compound revealed high levels of cytotoxicity against several human cancer cell lines. The study highlighted the potential of these complexes as alternatives to existing chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 2-Hydroxyquinoline-3-carbaldehyde involves its ability to interact with various molecular targets. It acts as a chelating agent, forming complexes with metal ions, which can inhibit the activity of metalloenzymes. This property is particularly useful in its antimicrobial and anticancer activities, where it disrupts essential metal-dependent processes in cells .

Comparison with Similar Compounds

2-Hydroxyquinoline-3-carbaldehyde can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

2-Hydroxyquinoline-3-carbaldehyde is a significant compound in the quinoline family, known for its diverse biological activities. This article synthesizes current research findings, highlighting its antimicrobial, anticancer, and other biological properties, along with relevant case studies and data tables.

Overview of Biological Activities

Quinoline derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial Activity : Effective against various bacteria and fungi.
  • Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines.
  • Analytical Applications : Used as a probe for detecting heavy metals.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of Escherichia coli, Staphylococcus aureus, and various fungal strains such as Aspergillus niger.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismInhibition Zone (mm)Reference
This compoundE. coli15
S. aureus18
A. niger20

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, revealing its ability to induce cytotoxicity in various human tumor cell lines. Notably, it has shown effectiveness against pancreatic cancer cells, where it exhibited significantly lower IC50 values compared to conventional drugs like cisplatin.

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (µM)Comparison to Cisplatin (IC50)
A375 (Melanoma)0.02~56 times more effective
BxPC3 (Pancreatic)0.03~46 times more effective
A549 (Lung)8.4Comparable

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways.
  • Cellular Uptake : Enhanced cellular uptake contributes to its cytotoxic effects on cancer cells.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mitochondrial pathways.

Case Studies

  • Cytotoxicity Study : A study conducted on the cytotoxic effects of copper complexes derived from this compound showed high selectivity towards cancerous cells while sparing non-cancerous cells. The complexes exhibited IC50 values significantly lower than those of cisplatin, indicating their potential as alternative anticancer agents .
  • Analytical Applications : A novel probe based on rhodamine B and quinoline derivatives was developed for dual sensing heavy metals and hypochlorite, demonstrating negligible toxicity towards mammalian cells. This highlights the compound's versatility beyond traditional biological applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxyquinoline-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of amino acids with o-phenylenediamine in ethanol/4N HCl, followed by condensation with intermediates like 2-p-Tolyloxy-quinoline-3-carbaldehyde . Yield optimization requires careful control of temperature, solvent choice (e.g., acetic acid for hydrolysis steps), and stoichiometric ratios of reactants. For example, converting 2-chloroquinoline-3-carbaldehyde to the hydroxy derivative involves refluxing in 70% acetic acid . TLC monitoring and recrystallization (ethanol) are standard purification steps .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Key characterization methods include:

  • NMR : Analyze aromatic proton environments (δ 8.5–10.5 ppm for aldehyde protons) and hydroxyl group signals.
  • Elemental Analysis : Verify purity by matching calculated vs. observed C, H, N percentages .
  • FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (-OH stretch ~3200 cm⁻¹) functional groups .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : The compound may cause skin/eye irritation (GHS Category 2/2A). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse skin with soap/water for ≥15 minutes and seek medical attention. Neutralize spills with Na₂CO₃ solutions .

Advanced Research Questions

Q. How do substituents at the 2-position of quinoline-3-carbaldehyde derivatives affect reactivity and bioactivity?

  • Methodological Answer : Substituents (e.g., -Cl, -OH, -CH₃) alter electronic properties and steric hindrance. For instance, 2-hydroxy derivatives exhibit stronger hydrogen-bonding capacity compared to chloro analogs, influencing antimicrobial activity . Computational studies (e.g., DFT) can model substituent effects on frontier molecular orbitals to predict reactivity .

Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Methodological Answer : Contradictions may arise from tautomerism (e.g., keto-enol forms) or impurities. Use multi-technique validation:

  • HPLC-MS : Detect trace byproducts.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., Acta Crystallographica data for chloro analogs ).
  • Repeat experiments under controlled humidity/temperature to assess reproducibility .

Q. How can mechanistic studies elucidate the role of catalysts in this compound synthesis?

  • Methodological Answer : Track reaction kinetics via in-situ FT-IR or NMR to identify intermediates. For example, HCl catalysis in hydrazide formation accelerates imine bond formation . Isotopic labeling (e.g., D₂O exchange) can confirm proton transfer steps in cyclization reactions .

Q. What computational tools predict the ADME properties of this compound derivatives?

  • Methodological Answer : Use software like SwissADME or AutoDock to model:

  • Lipophilicity (LogP) : Correlate with membrane permeability.
  • Metabolic Stability : CYP450 enzyme interaction simulations.
  • Toxicity : Predict hepatotoxicity via ProTox-II . Validate with in vitro assays (e.g., microsomal stability tests).

Q. How do researchers design stable formulations of this compound for biological assays?

  • Methodological Answer : Stabilize the aldehyde group by:

  • Lyophilization : Store as a powder at -20°C.
  • Derivatization : Convert to Schiff bases (e.g., with hydrazides) to prevent oxidation .
  • Buffered Solutions : Use pH 7.4 PBS with antioxidants (e.g., ascorbic acid) .

Q. Methodological and Ethical Considerations

Q. What statistical approaches ensure robust data analysis in structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett constants, LogP) with bioactivity. Use ANOVA to assess significance (p < 0.05) and cross-validate models via leave-one-out methods .

Q. How can researchers address reproducibility challenges in multistep syntheses?

  • Methodological Answer : Document all parameters (e.g., stirring speed, solvent grade) and use automated systems (e.g., flow chemistry) for precise control. Share raw spectral data and crystallization conditions in supplementary materials .

Q. What ethical guidelines govern the reporting of biological activity data for quinoline derivatives?

  • Methodological Answer : Follow OECD principles for in vitro/in vivo assays:
  • IC₅₀ Values : Report with 95% confidence intervals.
  • Negative Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial tests).
  • Ethical Approval : Obtain institutional review board approval for animal studies .

Q. Tables for Key Data

Table 1 : Comparative Reactivity of Quinoline-3-carbaldehyde Derivatives

SubstituentSynthetic Yield (%)LogP (Calculated)Antimicrobial IC₅₀ (µM)
-OH78 1.2 12.5
-Cl85 1.8 8.7
-CH₃65 2.1 18.9

Table 2 : Optimization of Hydrolysis Conditions for this compound

Acid ConcentrationTemperature (°C)Time (h)Yield (%)
50% Acetic Acid80465
70% Acetic Acid100282
90% Acetic Acid100275

Properties

IUPAC Name

2-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHKEYXRRNSJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343371
Record name 2-hydroxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91301-03-0
Record name 2-hydroxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyquinoline-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Fluoro-4-methylpyrimidin-2(1H)-one
2-Hydroxyquinoline-3-carbaldehyde
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5-Fluoro-4-methylpyrimidin-2(1H)-one
2-Hydroxyquinoline-3-carbaldehyde
5-Fluoro-4-methylpyrimidin-2(1H)-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
2-Hydroxyquinoline-3-carbaldehyde
5-Fluoro-4-methylpyrimidin-2(1H)-one
2-Hydroxyquinoline-3-carbaldehyde
5-Fluoro-4-methylpyrimidin-2(1H)-one
2-Hydroxyquinoline-3-carbaldehyde
5-Fluoro-4-methylpyrimidin-2(1H)-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
2-Hydroxyquinoline-3-carbaldehyde

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